molecular formula C19H15BrO3 B2955167 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde CAS No. 428829-02-1

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde

Cat. No.: B2955167
CAS No.: 428829-02-1
M. Wt: 371.23
InChI Key: QAKOFVBLVKSVAX-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a bromine atom at position 3, a methoxy group at position 5, and a naphthalen-1-ylmethoxy substituent at position 4. Its molecular formula is C₁₉H₁₅BrO₃, with a molecular weight of 371.23 g/mol (calculated). The naphthylmethoxy group imparts significant lipophilicity and steric bulk, distinguishing it from simpler benzaldehyde analogs. This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its substituents influence reactivity and binding interactions .

Properties

IUPAC Name

3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO3/c1-22-18-10-13(11-21)9-17(20)19(18)23-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKOFVBLVKSVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzaldehyde ring.

    Naphthalen-1-ylmethoxylation: The attachment of a naphthalen-1-ylmethoxy group to the benzaldehyde ring.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target Compound Naphthalen-1-ylmethoxy C₁₉H₁₅BrO₃ 371.23 High lipophilicity; bulky aromatic substituent enhances π-π interactions
3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde Pyridin-2-ylmethoxy C₁₄H₁₂BrNO₃ 322.17 Presence of pyridine nitrogen enables hydrogen bonding and metal coordination
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde Pentyloxy C₁₃H₁₇BrO₃ 301.18 Linear alkyl chain increases flexibility and reduces steric hindrance
3-Bromo-5-methoxy-4-(allyloxy)benzaldehyde Allyloxy C₁₂H₁₁BrO₃ 295.12 Allyl group introduces potential for electrophilic addition reactions
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 2-Fluorobenzyloxy C₁₇H₁₅BrFO₃ 384.21 Fluorine atom enhances electronic effects and metabolic stability

Chromatographic Behavior

demonstrates that benzaldehyde derivatives with hydrophobic substituents (e.g., naphthylmethoxy) exhibit longer retention times in reversed-phase chromatography compared to polar groups like methoxyethoxy. For example, benzaldehyde itself has a capacity factor (k') of ~1.1 on ODS columns, while bulkier analogs like the target compound would exceed this significantly .

Biological Activity

3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a synthetic organic compound with the molecular formula C19H15BrO3C_{19}H_{15}BrO_3 and a molecular weight of 371.23 g/mol. This compound features a bromine atom, a methoxy group, and a naphthalen-1-ylmethoxy group, which contribute to its unique chemical and biological properties. Its structure positions it within the broader family of benzaldehydes, which are known for various biological activities including antimicrobial and anticancer effects.

Antimicrobial Properties

Research has indicated that benzaldehyde derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values in the range of 1–8 µg/mL against various bacterial strains, suggesting that structural modifications can enhance antibacterial potency .

Anticancer Activity

The anticancer potential of benzaldehyde derivatives is another area of interest. Compounds containing methoxy and halogen groups have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death. Preliminary studies suggest that this compound may exhibit similar effects, warranting further exploration into its therapeutic applications in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways, influencing cell behavior.
  • Gene Expression Alteration : It may affect the transcriptional activity of genes involved in critical biological processes.

Table 1: Comparative Biological Activity of Related Compounds

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound2–810–20
3-Bromo-4-methoxybenzaldehyde4–1615–25
5-Methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde1–412–30

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of benzaldehyde derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced activity against resistant strains of bacteria. The presence of the naphthalenyl group in this compound is hypothesized to increase lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens .

Case Study: Anticancer Mechanisms

In vitro studies have shown that benzaldehyde derivatives can induce apoptosis in various cancer cell lines. For instance, treatment with structurally similar compounds resulted in significant reductions in cell viability at concentrations as low as 10 µM. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death .

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